molecular formula C10H15NO2 B1475490 1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol CAS No. 1600359-19-0

1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol

Cat. No. B1475490
M. Wt: 181.23 g/mol
InChI Key: KJQVQMFQPBROJF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol is defined by its molecular formula, C11H17NO2. The compound includes a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen .

Scientific Research Applications

Cyclobutane-Containing Alkaloids: Synthesis and Biological Activities

Cyclobutane-containing alkaloids are noteworthy for their synthesis and biological activities, including antimicrobial, antibacterial, antitumor, and other effects. These compounds, isolated from both terrestrial and marine species, show significant potential in drug discovery. The synthesis, origins, and biological actions of these alkaloids highlight their importance as a source of lead compounds for pharmaceutical development (Sergeiko et al., 2008).

Furan in Foods: Formation, Exposure, and Mitigation

Research on furan, a compound related to furan derivatives like "1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol," discusses its formation pathways, occurrence in foods, dietary exposures, and potential health impacts. This comprehensive review also covers analytical techniques for furan detection, its metabolism, toxicities, risk assessment, and mitigation measures to reduce furan levels in food products (Zhang & Zhang, 2022).

[2 + 2]-Cycloaddition-Derived Cyclobutane Natural Products

This review focuses on the structural diversity, sources, bioactivities, and biomimetic syntheses of [2 + 2]-cycloaddition-derived cyclobutane natural products. It underscores the interesting biosynthesis processes and synthetic challenges these compounds present, along with their diverse biological effects, offering a rich area for future research and drug development (Yang et al., 2022).

Bioactive Furanyl- and Thienyl-Substituted Compounds

The medicinal chemistry of purine and pyrimidine nucleobases and nucleosides featuring furan and thiophene demonstrates the importance of these heterocycles. This review assesses the impact of furan-2-yl and other heteroaryl substituents on the activity of these compounds, highlighting their potential in antiviral, antitumor, antimycobacterial, and antiparkinsonian applications (Ostrowski, 2022).

Conversion of Biomass to Furan Derivatives

The conversion of plant biomass into furan derivatives, such as 5-hydroxymethylfurfural (HMF), is discussed, outlining the potential of these compounds in replacing non-renewable hydrocarbon sources. This review details the advances in synthesis from biomass feedstocks and the application of HMF in producing various chemicals, fuels, and materials, underscoring the ecological benefits of utilizing furan derivatives from renewable sources (Chernyshev et al., 2017).

Future Directions

The future directions for the use of 1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol are not specified in the search results. As a research chemical, it may be used in a variety of future studies in chemistry and related fields .

properties

IUPAC Name

1-[(furan-2-ylmethylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-10(4-2-5-10)8-11-7-9-3-1-6-13-9/h1,3,6,11-12H,2,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQVQMFQPBROJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNCC2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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